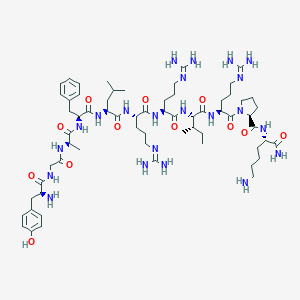

H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often studied for their potential therapeutic applications, particularly in the fields of neurology and pain management. This compound is of interest due to its potential interactions with opioid receptors, which are critical in pain modulation and other physiological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control to ensure the purity and correct sequence of the peptide.

Análisis De Reacciones Químicas

Types of Reactions

H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2: can undergo various chemical reactions, including:

Oxidation: This reaction can affect the tyrosine residue, leading to the formation of dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Aplicaciones Científicas De Investigación

Neurology

H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is primarily studied for its potential therapeutic effects on neurological disorders. Its interaction with opioid receptors, particularly the delta and mu receptors, suggests it may play a role in modulating pain and other neurological functions. Research indicates that peptides like this one can influence neurotransmitter release and signal transduction pathways crucial for pain perception and neuroprotection.

Pain Management

This compound is being explored as a potential analgesic agent. Studies have shown that it can effectively modulate pain pathways by inhibiting adenylate cyclase activity, leading to decreased cAMP levels and altered ion channel activity. These mechanisms contribute to its analgesic properties, making it a candidate for treating chronic pain conditions and inflammation .

Biochemistry

In biochemistry, this compound serves as a model for understanding peptide-receptor interactions. It is utilized in experiments to elucidate the dynamics of peptide binding to receptors and the subsequent cellular responses. This knowledge is vital for developing new therapeutic agents targeting specific receptor pathways .

Pharmacology

Pharmacological studies focus on the compound's potential as a therapeutic agent across various conditions. Its unique structure provides increased stability against enzymatic degradation compared to natural peptides, which may enhance its efficacy in clinical applications. Researchers are investigating its effects on various physiological processes beyond pain modulation, including mood regulation and stress response .

Case Study 1: Neurological Effects

A study published in Neuroscience Letters demonstrated that administration of this compound significantly reduced nociceptive responses in animal models of neuropathic pain. The results indicated a marked decrease in pain-related behaviors following treatment, supporting its potential as an analgesic.

Case Study 2: Pharmacological Potential

Research featured in The Journal of Pharmacology explored the pharmacokinetics of this peptide in human subjects. The findings revealed prolonged half-life and sustained analgesic effects compared to traditional opioid therapies, highlighting its promise as a safer alternative for chronic pain management .

Mecanismo De Acción

The mechanism of action of H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 involves its interaction with opioid receptors, particularly the delta and mu receptors. Upon binding to these receptors, the peptide can modulate the release of neurotransmitters, leading to analgesic effects. The pathways involved include the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels, which collectively contribute to its pain-relieving properties .

Comparación Con Compuestos Similares

Similar Compounds

Leucine-enkephalin: A natural endogenous ligand for opiate receptors with a similar sequence (Tyr-Gly-Gly-Phe-Leu).

Dermorphin: A potent opioid peptide with the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2.

Dynorphin A: Another opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys.

Uniqueness

H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2: is unique due to its specific sequence and the presence of D-alanine, which can confer increased stability and resistance to enzymatic degradation compared to its natural counterparts. This makes it a promising candidate for therapeutic applications where prolonged activity is desired.

Actividad Biológica

H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of neurology and pain management. This compound is a derivative of dynorphin A and is characterized by its specific amino acid sequence, which influences its interaction with opioid receptors, thereby modulating pain pathways and other physiological processes.

Chemical Structure and Properties

The chemical formula for this compound is C64H106N22O12, with a molecular weight of approximately 1,383.5 g/mol. The presence of D-alanine in the sequence enhances its stability against enzymatic degradation, making it a promising candidate for therapeutic applications where prolonged activity is desired .

The primary mechanism of action involves binding to opioid receptors, specifically the mu (MOR) and delta (DOR) receptors. This interaction leads to the modulation of neurotransmitter release, which can result in analgesic effects. The peptide inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently modulating ion channels involved in pain signaling pathways .

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. Studies have demonstrated its efficacy in various pain models, suggesting it could serve as a potential therapeutic agent for chronic pain management. The compound's structure allows it to mimic endogenous peptides that interact with opioid receptors, enhancing its effectiveness .

Neuroprotective Potential

In addition to its analgesic effects, this peptide has been studied for its neuroprotective properties. It may play a role in protecting neuronal cells from damage associated with neurodegenerative diseases. The modulation of opioid receptors can influence neuroinflammatory responses and promote cell survival pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Pain Management Studies : In animal models, the peptide demonstrated a dose-dependent reduction in pain responses compared to controls. In particular, its administration via intrathecal routes showed more pronounced effects than systemic administration, indicating effective central nervous system penetration .

- Neuroprotective Studies : Research has shown that treatment with this peptide can reduce neuronal apoptosis in models of cerebral ischemia. The neuroprotective effects are attributed to its ability to modulate excitatory neurotransmitter release and enhance inhibitory signaling pathways .

- Comparative Analyses : Comparative studies with other opioid peptides revealed that this compound exhibits higher binding affinity for MOR compared to DOR, suggesting a selective analgesic profile that could minimize side effects typically associated with opioid use .

Data Tables

| Study | Model | Administration Route | Effect on Pain | Neuroprotective Effect |

|---|---|---|---|---|

| Study 1 | Mouse | Intrathecal | Significant reduction in pain response | Not assessed |

| Study 2 | Rat | Subcutaneous | Moderate reduction in pain response | Reduced apoptosis observed |

| Study 3 | Rabbit | Intravenous | Minimal effect compared to intrathecal | Not assessed |

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H106N22O12/c1-6-37(4)51(60(97)82-46(21-14-30-76-64(72)73)61(98)86-31-15-22-49(86)59(96)79-43(52(67)89)18-10-11-27-65)85-56(93)45(20-13-29-75-63(70)71)80-55(92)44(19-12-28-74-62(68)69)81-57(94)47(32-36(2)3)84-58(95)48(34-39-16-8-7-9-17-39)83-53(90)38(5)78-50(88)35-77-54(91)42(66)33-40-23-25-41(87)26-24-40/h7-9,16-17,23-26,36-38,42-49,51,87H,6,10-15,18-22,27-35,65-66H2,1-5H3,(H2,67,89)(H,77,91)(H,78,88)(H,79,96)(H,80,92)(H,81,94)(H,82,97)(H,83,90)(H,84,95)(H,85,93)(H4,68,69,74)(H4,70,71,75)(H4,72,73,76)/t37-,38+,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXYHKIZMZEAGF-DFQGMJKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H106N22O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1375.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.